molecular formula C10H12BrFO B6358081 1-Bromo-3-fluoro-2-isopropoxy-4-methylbenzene CAS No. 2379322-36-6

1-Bromo-3-fluoro-2-isopropoxy-4-methylbenzene

Cat. No. B6358081
CAS RN: 2379322-36-6
M. Wt: 247.10 g/mol
InChI Key: OTGVSHOHYJYURY-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-isopropoxy-4-methylbenzene is a chemical compound with the CAS Number: 2379322-36-6 . It has a molecular weight of 247.11 . The compound is stored at temperatures between 2-8°C and is available in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12BrFO/c1-6(2)13-10-8(11)5-4-7(3)9(10)12/h4-6H,1-3H3 . This indicates that the molecule contains a benzene ring with bromo, fluoro, isopropoxy, and methyl substituents.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 247.11 . The compound is stored at temperatures between 2-8°C . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P305, P351, and P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

1-bromo-3-fluoro-4-methyl-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c1-6(2)13-10-8(11)5-4-7(3)9(10)12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGVSHOHYJYURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)OC(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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